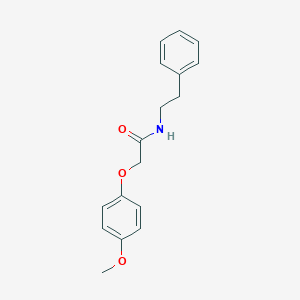

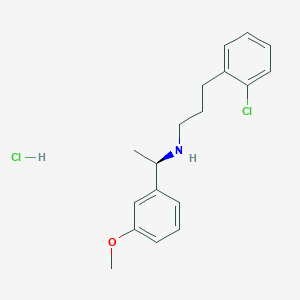

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide

Overview

Description

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been used extensively in scientific research due to its potential therapeutic applications.

Mechanism Of Action

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide acts as a selective antagonist of the mGluR5 receptor, which is a type of glutamate receptor found in the central nervous system. By blocking this receptor, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide can modulate the release of glutamate, which is a neurotransmitter that plays a key role in many physiological processes, including learning and memory.

Biochemical And Physiological Effects

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been shown to have several biochemical and physiological effects. It can reduce anxiety and depression-like behaviors in animal models, as well as improve cognitive function. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been shown to reduce drug-seeking behavior in animal models of addiction.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in lab experiments is its selectivity for the mGluR5 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the use of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide in scientific research. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials for the treatment of neurological disorders. Another area of interest is the study of the role of mGluR5 in other physiological processes, such as pain perception and immune function. Finally, the development of new animal models that mimic human neurological disorders could provide valuable insights into the potential therapeutic applications of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide involves several steps, including the reaction of 4-methoxyphenol with 2-bromoethylamine hydrobromide, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the reaction of the intermediate product with phenethylamine to produce 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide. The overall yield of the synthesis process is around 20%.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has been widely used in scientific research due to its potential therapeutic applications. It has been shown to be effective in treating various neurological disorders, including anxiety, depression, and addiction. 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems.

properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-20-15-7-9-16(10-8-15)21-13-17(19)18-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUFJLZLBSLQYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40943528 | |

| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide | |

CAS RN |

21197-91-1 | |

| Record name | Acetamide, 2-(4-methoxyphenoxy)-N-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021197911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40943528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrido[2,3-b]pyrazin-6-amine](/img/structure/B188559.png)

![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)